Cas no 2228276-17-1 (4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

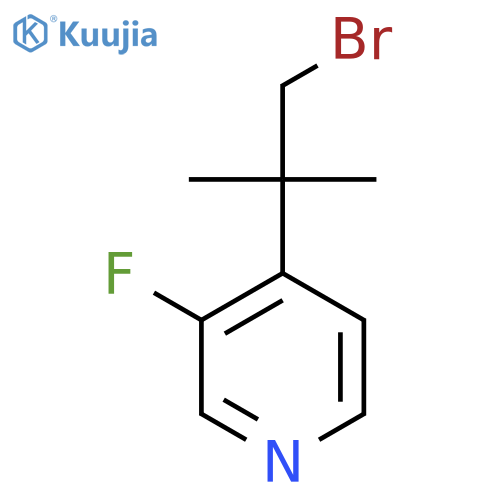

2228276-17-1 structure

商品名:4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine

4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 2228276-17-1

- EN300-1906516

- 4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine

- 4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine

-

- インチ: 1S/C9H11BrFN/c1-9(2,6-10)7-3-4-12-5-8(7)11/h3-5H,6H2,1-2H3

- InChIKey: UIJOTDRCXOWRNW-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)(C)C1C=CN=CC=1F

計算された属性

- せいみつぶんしりょう: 231.00589g/mol

- どういたいしつりょう: 231.00589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 12.9Ų

4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1906516-0.05g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 0.05g |

$1140.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-5.0g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 5g |

$3935.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-10.0g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 10g |

$5837.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-0.1g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 0.1g |

$1195.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-0.5g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 0.5g |

$1302.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-0.25g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 0.25g |

$1249.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-2.5g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 2.5g |

$2660.0 | 2023-05-23 | ||

| Enamine | EN300-1906516-1.0g |

4-(1-bromo-2-methylpropan-2-yl)-3-fluoropyridine |

2228276-17-1 | 1g |

$1357.0 | 2023-05-23 |

4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2228276-17-1 (4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2039-76-1(3-Acetylphenanthrene)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬